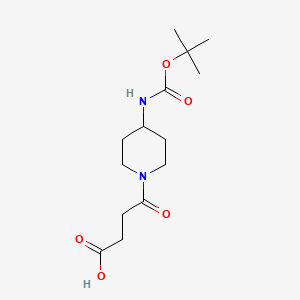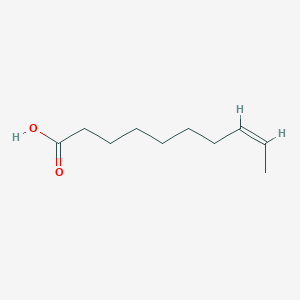
(Z)-8-Decenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-8-Decenoic acid is an unsaturated fatty acid with a double bond in the cis configuration at the eighth carbon atom from the carboxyl end. It is a naturally occurring compound found in various plants and animal sources. This compound is known for its distinctive odor and is used in the flavor and fragrance industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(Z)-8-Decenoic acid can be synthesized through several methods. One common approach involves the hydrolysis of nitriles and carboxylation of organometallic intermediates . Another method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives .
Industrial Production Methods
In industrial settings, this compound is often produced through the oxidation of corresponding alkenes or by the fermentation of specific microorganisms that can produce this compound as a metabolic byproduct. The choice of method depends on the desired purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-8-Decenoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes and ketones.
Reduction: Reduction reactions can convert it into saturated fatty acids.
Substitution: It can participate in substitution reactions where the double bond is involved in the addition of different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Halogenation reactions using bromine or chlorine can be performed under controlled conditions.
Major Products Formed
The major products formed from these reactions include aldehydes, ketones, saturated fatty acids, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(Z)-8-Decenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It serves as a signaling molecule in certain biological processes.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role in modulating lipid metabolism.
Industry: It is utilized in the production of flavors, fragrances, and as an intermediate in the synthesis of other chemicals
Mécanisme D'action
The mechanism of action of (Z)-8-Decenoic acid involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes involved in lipid metabolism and signaling pathways related to inflammation and cellular growth . The exact molecular targets and pathways are still under investigation, but it is known to influence various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oleic Acid: Another unsaturated fatty acid with a double bond at the ninth carbon atom.
Linoleic Acid: Contains two double bonds at the ninth and twelfth carbon atoms.
Palmitoleic Acid: An unsaturated fatty acid with a double bond at the seventh carbon atom.
Uniqueness
(Z)-8-Decenoic acid is unique due to its specific double bond position and configuration, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its role in biological processes make it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C10H18O2 |
|---|---|
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
(Z)-dec-8-enoic acid |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-3H,4-9H2,1H3,(H,11,12)/b3-2- |
Clé InChI |
YBXSTMNNKQLBCD-IHWYPQMZSA-N |
SMILES isomérique |
C/C=C\CCCCCCC(=O)O |
SMILES canonique |
CC=CCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


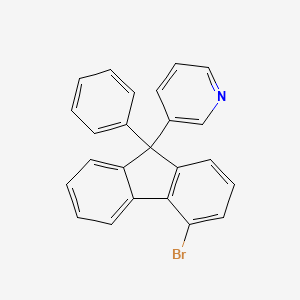
![n-[5-(1h-Pyrrolo[2,3-b]pyridin-3-ylmethyl)-pyridin-2-yl]-isonicotinamide](/img/structure/B13930831.png)
![8-Methoxy-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13930848.png)
![5-[4-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid](/img/structure/B13930856.png)
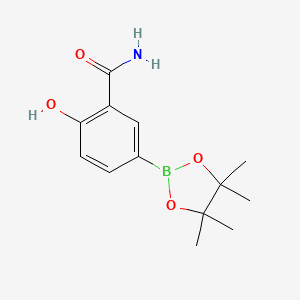

![[4-(3-Isopropyl-1H-pyrazol-4-yl)-pyrimidin-2-yl]-piperidin-4-ylamine](/img/structure/B13930869.png)
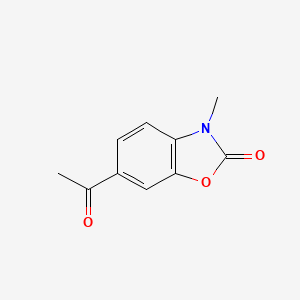
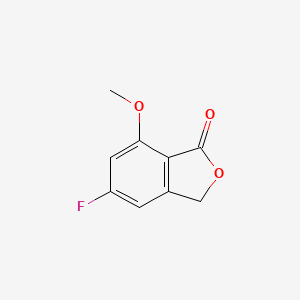
![5-(4-Morpholinobenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13930876.png)
![6-(4-Benzylpiperazin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine]](/img/structure/B13930879.png)
